molecular formula C17H18N2O4 B5883663 4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide

4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide

Cat. No. B5883663
M. Wt: 314.34 g/mol
InChI Key: YCZPCEOTUDNYNA-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ENB, and it is a nitrobenzamide derivative.

Mechanism of Action

The mechanism of action of ENB is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
ENB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and tubulin. It also induces oxidative stress in cancer cells, leading to cell death. ENB has also been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

ENB has several advantages for lab experiments. It is easy to synthesize and has high stability. It is also highly selective and specific in its activity against cancer cells. However, ENB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There is still much to be explored regarding the potential applications of ENB. Future research could focus on its use in combination with other anticancer agents to enhance its effectiveness. Additionally, studies could be conducted to investigate its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of 4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide can be achieved through various methods. One of the most common methods is the reaction between 4-ethylphenylamine and ethyl 3-nitrobenzoate in the presence of a catalyst. The product obtained is then treated with hydrochloric acid to obtain 4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide.

Scientific Research Applications

ENB has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that ENB has anticancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast, lung, and prostate cancer.

properties

IUPAC Name

4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-12-5-8-14(9-6-12)18-17(20)13-7-10-16(23-4-2)15(11-13)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZPCEOTUDNYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-ethylphenyl)-3-nitrobenzamide

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